N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a piperidine ring, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl group and the pyrimidinyl moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide include:
- N-(2-chlorophenyl)-3-[methyl(4-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide
- N-(2-chlorophenyl)-3-[methyl(5-ethylpyrimidin-2-yl)amino]piperidine-1-carboxamide
- N-(2-chlorophenyl)-3-[methyl(5-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the methyl group on the pyrimidinyl moiety and the presence of the chlorophenyl group
Properties
Molecular Formula |
C18H22ClN5O |
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Molecular Weight |
359.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide |
InChI |
InChI=1S/C18H22ClN5O/c1-13-10-20-17(21-11-13)23(2)14-6-5-9-24(12-14)18(25)22-16-8-4-3-7-15(16)19/h3-4,7-8,10-11,14H,5-6,9,12H2,1-2H3,(H,22,25) |
InChI Key |
XUXJOZTZSLUYHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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